N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a naphthyl group, and a pyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include:
Reactants: 4-hydroxyphenylethylamine, 1-naphthylacetic acid, and pyrrole.
Catalyst: DCC.
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The naphthyl group can be reduced to form dihydronaphthalenes.
Substitution: The pyrrol group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The naphthyl group can intercalate into DNA, affecting gene expression. The pyrrol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole group instead of a pyrrol group.
N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-indol-1-yl)propanamide: Similar structure with an indole group instead of a pyrrol group.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide is unique due to its combination of hydroxyphenyl, naphthyl, and pyrrol groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-naphthalen-1-yl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C25H24N2O2/c28-21-12-10-19(11-13-21)14-15-26-25(29)18-24(27-16-3-4-17-27)23-9-5-7-20-6-1-2-8-22(20)23/h1-13,16-17,24,28H,14-15,18H2,(H,26,29) |
InChI Key |
FPVSISDVYIWURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NCCC3=CC=C(C=C3)O)N4C=CC=C4 |
Origin of Product |
United States |
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